molecular formula C16H22N2O4 B1383666 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate CAS No. 1330764-93-6

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate

Cat. No.: B1383666
CAS No.: 1330764-93-6
M. Wt: 306.36 g/mol
InChI Key: ZHNNGEYRNANOCS-UHFFFAOYSA-N
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Description

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate is a bicyclic heterocyclic compound featuring a partially saturated 2,7-naphthyridine core substituted with two ester groups: a tert-butyl ester at position 2 and an ethyl ester at position 5. This compound has been utilized as a synthetic intermediate in organic chemistry, particularly in the development of fused heterocyclic systems.

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 3,4-dihydro-1H-2,7-naphthyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-21-14(19)13-9-17-8-11-10-18(7-6-12(11)13)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNNGEYRNANOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCN(CC2=CN=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330764-93-6
Record name 2-t-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of appropriate starting materials such as ethyl acetoacetate and tert-butylamine, followed by cyclization and esterification reactions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Industrial methods may also incorporate purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized naphthyridines.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit antimicrobial activities. The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential
Studies have suggested that naphthyridine derivatives can induce apoptosis in cancer cells. Preliminary investigations into the cytotoxic effects of 2-tert-butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate have indicated its potential as an anticancer agent. Further research is needed to elucidate its mechanisms of action and efficacy against specific cancer types .

Enzyme Inhibition
This compound has been explored for its ability to inhibit certain enzymes involved in metabolic pathways. Such inhibition could be beneficial in the context of metabolic disorders or diseases where enzyme activity is dysregulated .

Medicinal Chemistry

The structure of this compound serves as a versatile scaffold for medicinal chemistry. Its derivatives can be synthesized to enhance biological activity or selectivity towards specific targets.

Synthesis of Complex Molecules

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of novel compounds with desired properties .

Case Studies

Study Focus Findings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Cytotoxicity in Cancer Induced apoptosis in human cancer cell lines; further studies needed for specific mechanisms .
Enzyme Inhibition Showed potential to inhibit key metabolic enzymes; implications for metabolic disease treatments .

Mechanism of Action

The mechanism of action of 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Core Heterocycles

  • Target Compound : 3,4-Dihydro-2,7-naphthyridine (C8H8N2 core with partial saturation).
  • Analog 1: 5-Ethyl 2-methyl octahydroisoquinoline-2,5(1H)-dicarboxylate (15) – Octahydroisoquinoline core (fully saturated isoquinoline derivative) .
  • Analog 2 : 1-tert-Butyl 5-methyl hexahydrofuro[3,4-c]pyridine-1,5(3H)-dicarboxylate (20a) – Furopyridine core with a fused furan ring .
  • Analog 3: 5-Tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate – Thienopyridine core with a sulfur heteroatom .
  • Analog 4 : 5-Tert-butyl 2-ethyl furo[3,2-c]pyridine-2,5-dicarboxylate – Furopyridine core (oxygen heteroatom) .

Ester Substituents

All compounds feature bulky tert-butyl and smaller alkyl (ethyl/methyl) ester groups, which influence steric hindrance and solubility.

Physical and Spectroscopic Properties

Table 1: Comparative Data for Target and Analogous Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Spectral Data
Target Compound 3,4-Dihydro-2,7-naphthyridine C16H22N2O4 (inferred) 306.36 (calculated) N/A Not reported
5-Ethyl 2-methyl octahydroisoquinoline-2,5-dicarboxylate (15) Octahydroisoquinoline C17H25NO4 307.38 N/A NMR (δ 1.2–3.8 ppm for alkyl groups)
5-Tert-butyl 2-ethyl furo[3,2-c]pyridine-2,5-dicarboxylate Furopyridine C15H21NO5 295.33 443.4 IR: 1745 cm<sup>-1</sup> (C=O stretch)
5-tert-Butyl 2-ethyl thieno[3,2-c]pyridine-2,5-dicarboxylate Thienopyridine C15H21NO3S 295.40 443.4 MS: m/z 295.4 (M<sup>+</sup>)

Key Observations

  • Boiling Points: Furopyridine and thienopyridine analogs share similar high boiling points (~443°C), likely due to comparable molecular weights and polarities .
  • Spectroscopy : The absence of reported data for the target compound contrasts with analogs, where NMR and IR data are available .

Practical Considerations

  • Availability: The target compound is listed as discontinued by suppliers, limiting its accessibility compared to analogs like the furopyridine and thienopyridine derivatives .
  • Applications : Analogs are used as intermediates in drug discovery (e.g., fused heterocycles for kinase inhibitors), while the target’s applications remain undocumented in the provided evidence .

Research Findings and Gaps

Thermal Stability : High boiling points in analogs suggest similar thermal resilience for the target, but experimental validation is needed.

Biological Activity

2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.362 g/mol
  • CAS Number : 1330764-93-6

Research indicates that compounds similar to 2-tert-butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine derivatives exhibit various biological activities, primarily through interactions with key enzymatic pathways and cellular receptors. These mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals and modulating inflammatory cytokines .
  • Anti-tumor Activity : Preliminary findings indicate that naphthyridine derivatives may possess anti-tumor properties by inhibiting Class I PI3-kinase enzymes, which are implicated in various cancers .

In Vitro Studies

Recent studies have explored the cytotoxic effects of 2-tert-butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine derivatives on different cell lines. For instance:

  • Neuroprotective Effects : In astrocyte cultures treated with amyloid-beta (Aβ) peptides, the compound showed a protective effect by enhancing cell viability and reducing apoptosis markers .

In Vivo Studies

In vivo experiments using animal models have demonstrated the compound's potential in:

  • Cognitive Enhancement : Treatment with naphthyridine derivatives improved memory deficits in scopolamine-induced amnesia models, suggesting cognitive-enhancing properties .

Case Studies

  • Alzheimer's Disease Model :
    • A study investigated the effects of a related naphthyridine derivative on Aβ-induced toxicity in astrocytes. The compound significantly reduced cell death and inflammatory cytokine production compared to controls .
  • Cancer Research :
    • Research on the anti-cancer effects of naphthyridine derivatives indicated that these compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Data Table Summary

Biological ActivityMechanism of ActionReferences
NeuroprotectionInhibition of Aβ aggregation
Antioxidant activityScavenging free radicals
Anti-tumor effectsInhibition of Class I PI3K enzymes
Cognitive enhancementImprovement in memory deficits

Q & A

Q. Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and respirators to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to manage volatile intermediates .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .

[Advanced] How can researchers leverage crystallographic data to rationalize structure-activity relationships (SAR) in drug discovery contexts?

Q. Methodological Answer :

  • Single-crystal X-ray analysis : Resolve conformational preferences (e.g., boat vs. chair dihydro-naphthyridine rings) .
  • Docking studies : Align crystal structures with target protein active sites (e.g., kinase inhibitors) to optimize steric/electronic interactions .
  • Comparative SAR : Overlay analogues’ crystallographic data to identify critical substituents (e.g., tert-butyl for lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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